molecular formula C17H16ClFN2O2 B2766769 3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034575-04-5

3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2766769
CAS No.: 2034575-04-5
M. Wt: 334.78
InChI Key: GZDKTMLSLHXRBE-UHFFFAOYSA-N
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Description

“3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine” is a synthetic organic compound that features a complex molecular structure. It contains a piperidine ring, a pyridine ring substituted with chlorine, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a chlorine atom is added to the pyridine ring.

    Attachment of the fluorophenyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and possible biological activity.

Medicine

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyridin-4-yl)piperidine: Similar structure but lacks the fluorophenyl group.

    (4-Fluorophenyl)methanone: Contains the fluorophenyl group but lacks the piperidine and pyridine rings.

Uniqueness

The unique combination of the piperidine, pyridine, and fluorophenyl groups in “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-15-10-20-8-7-16(15)23-14-2-1-9-21(11-14)17(22)12-3-5-13(19)6-4-12/h3-8,10,14H,1-2,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDKTMLSLHXRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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